Balsalazide Methyl Ester
Description
Properties
Molecular Formula |
C₁₈H₁₇N₃O₆ |
|---|---|
Molecular Weight |
371.34 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Research of Balsalazide Methyl Ester
Methodologies for the Laboratory Synthesis of Balsalazide (B1667723) Methyl Ester
The synthesis of balsalazide methyl ester originates from its parent compound, balsalazide. The general synthesis of balsalazide involves the diazotization of N-(4-aminobenzoyl)-β-alanine followed by a coupling reaction with salicylic (B10762653) acid. sci-hub.ru
Esterification Reactions and Optimization of Reaction Conditions in Organic Synthesis
The conversion of balsalazide to its methyl ester derivative is achieved through esterification, a fundamental reaction in organic chemistry. mdpi.com The process involves the reaction of the carboxylic acid group in balsalazide with methanol (B129727) in the presence of a catalyst.
Several methods can be employed for the formation of the methyl ester of balsalazide.
Acid-Catalyzed Esterification (Fischer Esterification): This is a common and cost-effective method for producing esters. masterorganicchemistry.com The reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water produced during the reaction is removed. masterorganicchemistry.com
Diazomethane (B1218177): Diazomethane (CH2N2) is a highly effective reagent for converting carboxylic acids into methyl esters. raineslab.com The reaction is typically rapid and clean, with nitrogen gas as the only byproduct. raineslab.com However, diazomethane is toxic and potentially explosive, necessitating careful handling and specialized equipment. raineslab.com
TMSCl/MeOH: A combination of trimethylsilyl (B98337) chloride (TMSCl) and methanol provides a milder method for esterification. This system generates anhydrous HCl in situ, which acts as the catalyst for the reaction.
| Esterification Technique | Reagents | Typical Reaction Conditions | Advantages | Disadvantages |
| Acid-Catalyzed (Fischer) | Methanol, Sulfuric Acid (catalyst) | Reflux | Cost-effective, scalable | Reversible, may require harsh conditions |
| Diazomethane | Diazomethane in ether | Room temperature | High yield, clean reaction | Toxic, explosive, requires special handling |
| TMSCl/MeOH | Trimethylsilyl chloride, Methanol | Room temperature to mild heating | Mild conditions | Stoichiometric amount of TMSCl needed |
Interactive Data Table: Comparison of Methyl Ester Formation Techniques
When scaling up the synthesis of this compound for research purposes, several factors must be considered. For acid-catalyzed esterification, ensuring efficient removal of water becomes crucial to maximize yield. researchgate.net The use of Dean-Stark apparatus can be effective for this purpose. masterorganicchemistry.com For larger batches, managing the exothermicity of the reaction and ensuring homogenous mixing are also important safety and efficiency considerations. The choice of solvent and catalyst concentration may also need to be optimized for larger scales to maintain reaction efficiency and minimize side product formation. mdpi.com
Purification and Isolation Techniques for Research-Grade this compound
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and the catalyst.
Column chromatography is a widely used technique for the purification of organic compounds. In the case of this compound, a silica (B1680970) gel column is typically employed. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. A solvent system, or eluent, of appropriate polarity is then passed through the column to separate the desired compound from impurities. The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC).
| Parameter | Description |
| Stationary Phase | Typically silica gel for compounds of moderate polarity. |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio is optimized to achieve good separation. |
| Detection | Fractions are collected and analyzed, often by TLC, to identify those containing the pure product. |
Interactive Data Table: Key Parameters in Column Chromatography for Purification
Crystallization is another powerful technique for purifying solid organic compounds. The principle of crystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude this compound is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The pure crystals can then be collected by filtration. The choice of solvent is crucial for successful crystallization.
Design and Synthesis of Novel this compound Analogues for Structure-Activity Relationship (SAR) Studies
Research into novel analogues of balsalazide, a prodrug of 5-aminosalicylic acid (5-ASA), is primarily aimed at optimizing its therapeutic properties. While balsalazide itself is the approved drug, studies involving its methyl ester intermediate offer a strategic platform for creating derivatives. Structure-activity relationship (SAR) studies in this context focus on modifying the molecule to fine-tune its activation and delivery characteristics, specifically targeting the colon. The core strategy revolves around the drug's activation mechanism, which relies on the cleavage of its characteristic azo bond by bacterial azoreductases in the large intestine. nih.govresearchgate.net Modifications to the carrier moiety or the linkage to the active drug can significantly influence the rate and location of 5-ASA release.
Structural Modifications Targeting Ester Linkage Stability or Azo Bond Cleavage
The molecular structure of balsalazide and its analogues contains two critical linkages that are prime targets for chemical modification: the ester bond (or a related amide bond in the case of balsalazide) and the azo bond. nih.gov
Ester Linkage Stability: In prodrug design, ester linkages are commonly employed because they can be readily hydrolyzed by esterase enzymes present in the body to release an active drug. exo-ricerca.itsciensage.info The stability of this bond is crucial; premature hydrolysis in the upper gastrointestinal tract would lead to systemic absorption of the drug and a reduction in the amount of active compound reaching the colon. SAR studies may involve synthesizing analogues where the methyl ester group is replaced with other alkyl esters (e.g., ethyl, propyl) or with bioisosteres that confer greater resistance to enzymatic cleavage. exo-ricerca.it Increasing the steric hindrance around the ester group is a common strategy to enhance stability and prevent premature hydrolysis. sciensage.info
Azo Bond Cleavage: The azo bond is the key to the colon-specific delivery of 5-ASA from balsalazide. researchgate.net This bond is relatively stable in the upper GI tract but is efficiently cleaved by azoreductase enzymes produced by the gut microbiota. researchgate.netnih.gov The rate of this cleavage can be altered by modifying the electronic properties of the aromatic rings it connects. Introducing electron-withdrawing or electron-donating groups to the carrier portion of the molecule can influence the susceptibility of the azo bond to enzymatic reduction. researchgate.net This allows for the design of analogues with tailored release profiles, potentially offering a more controlled or sustained release of 5-ASA throughout the colon, which could enhance therapeutic efficacy in treating conditions like ulcerative colitis. nih.gov Research has shown that various azo-linked prodrugs, including balsalazide, olsalazine (B1677275), and sulfasalazine, all rely on this bacterial enzymatic action for activation. nih.govjrturnerlab.com
Synthesis of Related Prodrug Intermediates and Impurities for Analytical Reference
The development and quality control of pharmaceutical products require the synthesis and characterization of potential impurities and intermediates. These compounds serve as analytical reference standards to ensure the purity and stability of the final drug product. During the process development for balsalazide disodium (B8443419), several related impurities have been identified and synthesized. researchgate.net
The synthesis of balsalazide typically involves the diazotization of a carrier molecule like 4-aminobenzoyl-β-alanine, followed by a coupling reaction with salicylic acid. newdrugapprovals.orggoogle.com Variations and side reactions in this multi-step process can lead to the formation of several impurities. A study on the process development of balsalazide disodium identified and characterized eight such impurities, including isomers and products from alternative reaction pathways. researchgate.net The availability of these synthesized impurities is crucial for developing and validating analytical methods used in quality control.
Below is a table of known impurities and intermediates related to the synthesis of balsalazide, which are essential for analytical reference.
| Compound Name | CAS Number | Notes |
|---|---|---|
| Balsalazide USP Impurity 1 | 1242567-11-8 | A known process-related impurity. |
| Balsalazide USP Impurity 2 | 1242567-09-4 | Used as a reference standard in quality control. |
| Balsalazide USP Impurity 3 | 1346606-53-8 | Characterized impurity for analytical method development. |
| Balsalazide USP Impurity 4 | 1346606-62-9 | A potential process impurity. |
| Balsalazide USP Impurity 5 | 1346606-13-0 | Used for monitoring the purity of balsalazide. |
| Des-alanine balsalazide | Not Available | An impurity identified during process development. researchgate.net |
| Balsalazide-alanine | Not Available | An impurity identified during process development. researchgate.net |
| Balsalazide 3-isomer | Not Available | An isomeric impurity of balsalazide. researchgate.net |
| 4-Aminobenzoyl β-Alanine | 21834-92-4 | A key intermediate in the synthesis of balsalazide. newdrugapprovals.orgchemicea.com |
Prodrug Biotransformation Mechanisms and Enzymatic Activation Research
Theoretical Frameworks of Prodrug Activation in the Gastrointestinal Tract for Colonic Release
The activation of a dual-prodrug like Balsalazide (B1667723) Methyl Ester in the gastrointestinal (GI) tract is predicated on a two-step enzymatic process. The initial step involves the hydrolysis of the methyl ester group, which is theorized to occur in the upper GI tract, followed by the cleavage of the azo bond, a process largely confined to the microbially-rich environment of the colon. researchgate.netresearchgate.net This sequential activation is crucial for preventing premature drug release and ensuring site-specific delivery. researchgate.net
Enzymatic Hydrolysis Mechanisms (e.g., Esterase-Mediated Cleavage)
Ester prodrugs are widely utilized to enhance the physicochemical properties of parent drugs, such as improving lipophilicity to facilitate membrane permeability. scirp.orgnih.gov The activation of these prodrugs relies on the ubiquitous presence of esterase enzymes throughout the body, including in the plasma, liver, and the GI tract. researchgate.netresearchgate.net For an orally administered compound like Balsalazide Methyl Ester, the initial biotransformation step would be the hydrolysis of the methyl ester linkage.
Role of Gut Microbiota in Azo-Bond Reductive Cleavage
The second and colon-specific activation step for the resulting balsalazide molecule is the reductive cleavage of its azo bond (-N=N-). tandfonline.com This bioactivation is a hallmark of colon-targeted azo-prodrugs and is exclusively mediated by azoreductase enzymes produced by the vast population of anaerobic bacteria residing in the colon. nih.govtandfonline.com The gut microbiota's metabolic activity is essential for the activation of balsalazide, sulfasalazine, and olsalazine (B1677275), releasing the active 5-ASA moiety directly at the site of inflammation. nih.govtandfonline.com
Bacterial azoreductases are typically oxygen-insensitive, flavin mononucleotide (FMN)-requiring enzymes that utilize NAD(P)H as a source of reducing equivalents. tandfonline.com They follow a ping-pong catalytic mechanism where the enzyme's flavin cofactor is first reduced by NAD(P)H and subsequently reoxidized by the azo compound, leading to the cleavage of the azo bond. tandfonline.com This process releases the therapeutically active 5-ASA and the inert carrier molecule, 4-aminobenzoyl-β-alanine (4-ABA), from the balsalazide structure. researchgate.netnih.gov The near-complete metabolism of balsalazide in the colon underscores the efficiency of this microbial activation system. nih.gov
In Vitro Investigation of this compound Biotransformation Pathways
To validate the theoretical two-step activation mechanism of this compound, a series of in vitro studies are necessary. These preclinical investigations aim to characterize the kinetics of each enzymatic step and to identify the resulting metabolic products using simulated biological environments and advanced analytical techniques.
Kinetics of Ester Hydrolysis in Simulated Biological Fluids or Enzyme Extracts
The initial investigation into this compound's biotransformation would involve assessing its stability and hydrolysis rate in various simulated biological fluids. nih.gov Standardized media such as Simulated Gastric Fluid (SGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF) would be used to determine the chemical stability of the ester bond under the pH conditions of the stomach and small intestine. semanticscholar.orgresearchgate.netdissolutiontech.com
To study the enzymatic component, the prodrug would be incubated with extracts containing relevant enzymes, such as porcine liver esterase (a common model for human carboxylesterases) or human intestinal S9 fractions. scirp.orgmdpi.comnih.gov The rate of disappearance of the parent compound (this compound) and the appearance of its hydrolyzed product (balsalazide) would be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net Such studies allow for the determination of key kinetic parameters, including the reaction half-life (t½), which indicates the prodrug's susceptibility to enzymatic cleavage. nih.gov The alkaline hydrolysis of esters is known to follow second-order kinetics. chemrxiv.org
Table 1: Representative Kinetic Data for Ester Prodrug Hydrolysis in Biological Media
This table illustrates typical kinetic data that would be sought for this compound, using values from studies on other ester prodrugs for demonstrative purposes.
| Prodrug | Biological Medium | Half-life (t½) (minutes) | Kinetic Model |
| Candesartan Cilexetil | Human Intestinal Fluid (HIF) | 5.4 ± 0.5 | Michaelis-Menten |
| Candesartan Cilexetil | Dog Intestinal Fluid (DIF) | 5.7 ± 0.1 | Michaelis-Menten |
| Model Amino Acid Prodrug | Caco-2 Homogenate | < 60 | First-Order |
| Model Amine Prodrug | Porcine Liver Esterase | 11.9 | First-Order |
Data are illustrative and sourced from studies on different ester prodrugs to represent the type of information generated in such experiments. nih.govmdpi.comnih.gov
Characterization of Microbial Azoreductase Activity on this compound
Following the confirmation of ester hydrolysis, the subsequent step is to characterize the cleavage of the azo bond in the resulting balsalazide molecule. This is typically investigated using in vitro models that simulate the colonic environment. researchgate.net The most common method involves incubating the compound with fresh fecal slurries from healthy human donors under anaerobic conditions. researchgate.net
The rate of degradation of balsalazide and the concurrent formation of 5-ASA and 4-ABA are quantified over time. researchgate.net Comparative studies have shown that the chemical structure of the azo-prodrug influences the rate of metabolism by colonic bacteria. researchgate.net These experiments confirm the essential role of the microbiota in drug activation and can reveal differences in metabolic rates between individuals. researchgate.net
Table 2: Comparative In Vitro Degradation of Azo-Bonded Prodrugs in Pooled Human Fecal Slurry
| Prodrug | Degradation Half-life (t½) (minutes) |
| Sulfasalazine | 32.8 |
| Balsalazide | 80.9 |
| Olsalazine | 145.1 |
Source: Adapted from in vitro colonic simulator research. researchgate.net
Identification and Profiling of Metabolites in Preclinical In Vitro Systems
A crucial component of preclinical investigation is the comprehensive identification and profiling of all metabolites formed during biotransformation. science.gov This process confirms the proposed metabolic pathway and identifies any unexpected or novel metabolites. nih.gov The primary analytical tools for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov
For this compound, the expected metabolic cascade would be its initial hydrolysis to balsalazide, followed by the azoreductase-mediated cleavage into 5-aminosalicylic acid (5-ASA) and 4-aminobenzoyl-β-alanine (4-ABA). fda.govnih.gov Further metabolism can occur, such as the N-acetylation of 5-ASA and 4-ABA in the intestinal mucosa to form N-acetyl-5-ASA and N-acetyl-4-ABA, respectively. fda.gov In vitro systems, including intestinal homogenates and fecal slurries, are used to generate these metabolites, which are then isolated and structurally elucidated. nih.govbioivt.com High-resolution mass spectrometry provides accurate mass measurements for elemental composition determination, while NMR provides detailed structural information. researchgate.nettoxicology.org
Table 3: Expected Metabolites of this compound in Preclinical In Vitro Systems
| Metabolite Name | Parent Compound | Enzymatic Process |
| Balsalazide | This compound | Esterase Hydrolysis |
| 5-Aminosalicylic acid (5-ASA) | Balsalazide | Azoreductase Cleavage |
| 4-aminobenzoyl-β-alanine (4-ABA) | Balsalazide | Azoreductase Cleavage |
| N-acetyl-5-aminosalicylic acid | 5-Aminosalicylic acid | N-acetyltransferase |
| N-acetyl-4-aminobenzoyl-β-alanine | 4-aminobenzoyl-β-alanine | N-acetyltransferase |
Molecular and Cellular Pharmacological Research of Balsalazide Methyl Ester and Its Active Metabolite
Cellular Permeability and Transport Studies in In Vitro Models:No studies on the cellular permeability or transport mechanisms of "Balsalazide Methyl Ester" were identified.
Without any foundational research on "this compound," it is not possible to provide a scientifically accurate and informative article that adheres to the strict outline and content requirements of the request. Any attempt to do so would be speculative and would not meet the required standards of scientific rigor.
Preclinical Pharmacological Investigations in Animal Models of Inflammatory Bowel Disease
Evaluation of Balsalazide (B1667723) Methyl Ester in Experimental Colitis Models
Establishment and Characterization of Chemically Induced Animal Models (e.g., DSS, TNBS colitis)
Animal models are crucial for understanding the pathogenesis of IBD and for the initial testing of potential therapeutics. The most commonly employed models are the dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced colitis models.
The DSS model involves the administration of DSS in the drinking water of rodents, which disrupts the colonic epithelial barrier, leading to an inflammatory response that mimics certain aspects of ulcerative colitis in humans. The severity of colitis can be controlled by altering the concentration of DSS and the duration of administration.
The TNBS model, on the other hand, involves the intrarectal administration of TNBS dissolved in ethanol. This induces a T-cell mediated immune response, resulting in transmural inflammation that shares some characteristics with Crohn's disease.
While these models are well-established for testing various compounds, specific studies documenting the establishment and characterization of these models for the explicit purpose of evaluating Balsalazide Methyl Ester are not found in the available literature.
Assessment of Macroscopic and Histological Parameters of Colonic Inflammation in Animal Tissues
The assessment of colonic inflammation in animal models relies on both macroscopic and microscopic evaluation. Macroscopic assessment typically involves scoring of parameters such as weight loss, stool consistency, and the presence of blood in the feces, which are collectively used to calculate a Disease Activity Index (DAI). Upon necropsy, the colon is examined for changes in length, presence of edema, ulcerations, and adhesions.
Histological analysis of colonic tissue sections is essential for a detailed assessment of inflammation. Tissues are stained, commonly with hematoxylin and eosin (H&E), and evaluated for the extent of mucosal damage, infiltration of inflammatory cells, crypt architectural distortion, and goblet cell depletion. These features are typically graded using a semi-quantitative scoring system.
Although these are standard procedures in preclinical IBD research, there is no specific data from published studies that apply these assessment methods to tissues from animals treated with this compound.
Measurement of Inflammatory Biomarkers (e.g., MPO, LDH) in Animal Biological Samples
To quantify the degree of inflammation at a biochemical level, various biomarkers are measured in biological samples from experimental animals. Myeloperoxidase (MPO) is an enzyme predominantly found in neutrophils, and its activity in colonic tissue is a widely used indicator of neutrophil infiltration and inflammation. Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released upon cell damage, and its levels in tissue homogenates or serum can reflect the extent of tissue injury.
While the measurement of MPO and LDH are standard techniques in preclinical colitis studies, there is a lack of published research that reports the effects of this compound on these specific inflammatory biomarkers in animal models of IBD.
Distribution and Localization Studies of this compound and its Metabolites in Animal Gastrointestinal Tracts
Understanding the pharmacokinetic profile of a drug, including its distribution and localization within the gastrointestinal tract, is crucial for optimizing its therapeutic effect, especially for a colon-targeted drug. Such studies typically involve administering the compound to animals and then measuring its concentration and that of its metabolites in different segments of the GI tract (stomach, small intestine, colon) and in other tissues and plasma over time. nih.govnih.gov
Information regarding the specific distribution and localization of this compound and its metabolites in the gastrointestinal tracts of animal models is not available in the current body of scientific literature. For balsalazide, it is known to be a prodrug that is minimally absorbed in the upper GI tract and is cleaved by bacterial azoreductases in the colon to release mesalamine. nih.gov
Immunomodulatory Effects in Animal Models of Gut Inflammation
The therapeutic effects of 5-ASA compounds in IBD are attributed, in part, to their immunomodulatory properties. These can include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6), modulation of immune cell trafficking and function, and effects on intracellular signaling pathways such as NF-κB. nih.govnih.govfrontiersin.org
Investigating the immunomodulatory effects of a new compound in animal models of colitis would involve techniques such as measuring cytokine levels in tissue and serum, analyzing immune cell populations in the lamina propria through flow cytometry, and assessing the expression of key inflammatory mediators.
While the general immunomodulatory mechanisms of 5-ASA are known, there are no specific studies in the available literature that investigate the distinct immunomodulatory effects of this compound in animal models of gut inflammation.
Advanced Analytical Methodologies for Research on Balsalazide Methyl Ester
Chromatographic Techniques for Separation and Quantitation in Research Samples
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of a drug substance and its related metabolites or degradation products. For a prodrug such as Balsalazide (B1667723) Methyl Ester, these methods are crucial for understanding its stability, metabolic fate, and pharmacokinetic profile.
High-Performance Liquid Chromatography (HPLC) Method Development for Prodrug and Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quality control and analysis of pharmaceutical compounds. For Balsalazide and its derivatives like the methyl ester, reversed-phase HPLC (RP-HPLC) is the most common approach. While specific methods for Balsalazide Methyl Ester are not extensively published, methods developed for the parent drug, Balsalazide, provide a strong foundation for developing a suitable analytical procedure.
The development of a robust HPLC method would involve the systematic optimization of several key parameters to achieve adequate separation of this compound from its primary metabolite, Balsalazide, and the active drug, 5-aminosalicylic acid (5-ASA), as well as any potential impurities or degradation products.
Key considerations for HPLC method development include:
Column: A C18 column is a common choice for the separation of moderately polar compounds like Balsalazide and its derivatives. pharmascholars.com
Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) is typically used. pharmascholars.comkoreascience.kr The pH of the aqueous phase is a critical parameter to control the ionization state of the acidic and basic functional groups in the analytes, thereby influencing their retention.
Detection: UV detection is commonly employed, with the wavelength selected based on the UV absorption maxima of the compounds of interest. For Balsalazide, detection is often performed around 254 nm or 304 nm. pharmascholars.compharmacreations.com
An example of a validated RP-HPLC method for the estimation of Balsalazide in bulk and capsule dosage forms used a mobile phase consisting of a mixture of KH2PO4 buffer, acetonitrile, and methanol (B129727) in a ratio of 50:30:20 (v/v/v) with the pH adjusted to 4.5. pharmascholars.com The separation was achieved on a C18 column with UV detection at 304 nm, resulting in a retention time of 2.487 minutes for Balsalazide. pharmascholars.com For this compound, due to the esterification of the carboxylic acid group, it is expected to be less polar than Balsalazide and would likely have a shorter retention time under similar reversed-phase conditions.
| Parameter | Condition for Balsalazide Analysis pharmascholars.com | Anticipated Condition for this compound |
|---|---|---|
| Column | Inertsil ODS 3V, C18 (250x4.6 mm) | C18 or C8 column |
| Mobile Phase | KH2PO4:Acetonitrile:Methanol (50:30:20 v/v/v), pH 4.5 | Buffered mobile phase with organic modifier (e.g., Acetonitrile/Methanol) |
| Flow Rate | Not specified | Typically 0.5 - 1.5 mL/min |
| Detection Wavelength | 304 nm | Similar to Balsalazide, likely in the UV range |
| Retention Time | 2.487 min | Expected to be shorter than Balsalazide |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Prodrug and Metabolite Identification and Quantification in Preclinical Studies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This makes it an invaluable tool for the identification and quantification of drugs and their metabolites in complex biological matrices during preclinical studies.
In the context of this compound research, LC-MS/MS would be employed to:
Identify and Confirm the Structure of Metabolites: By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the structure of metabolites can be elucidated. For this compound, this would involve monitoring its hydrolysis to Balsalazide and the subsequent cleavage to 5-ASA and 4-aminobenzoyl-β-alanine.
Quantify Low Levels of the Prodrug and its Metabolites: The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of compounds at very low concentrations (pg/mL to ng/mL) in biological fluids like plasma and tissue homogenates.
Characterize Degradation Products: LC-MS/MS is also instrumental in identifying and characterizing degradation products that may form during stability studies. koreascience.kr
A study on Balsalazide utilized LC-MS/MS to identify and characterize four degradation products formed under stress conditions. koreascience.kr The analysis involved separating the compounds on an ODS2 column with a mobile phase of 0.2 M sodium acetate solution (pH 4.5) and methanol (55:45, v/v). koreascience.kr The mass spectrometer was then used to obtain the fragmentation patterns of the degradation products, allowing for their structural identification. koreascience.kr A similar approach would be applied to study the metabolic fate and stability of this compound.
| Application | Methodology | Expected Outcome for this compound Research |
|---|---|---|
| Metabolite Identification | LC separation followed by MS/MS analysis of parent and fragment ions. | Identification of Balsalazide, 5-ASA, and other potential metabolites in biological samples. |
| Quantification in Preclinical Studies | Development of a sensitive and selective LC-MS/MS method using multiple reaction monitoring (MRM). | Accurate measurement of the concentration-time profiles of this compound and its metabolites. |
| Degradation Product Characterization | Forced degradation studies followed by LC-MS/MS analysis to identify and elucidate the structure of degradants. | Understanding the stability of this compound under various stress conditions. |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment of Synthesized Compounds
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of newly synthesized compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be essential to confirm its chemical structure and identify the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR would be used to provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see characteristic signals for the aromatic protons, the protons of the β-alanine moiety, and a distinct singlet for the methyl ester protons.
¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would show characteristic signals for the carbonyl carbons of the ester and amide groups, the carboxylic acid carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.
Expected Characteristic IR Absorption Bands for this compound:
O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
N-H stretch: A moderate absorption around 3300 cm⁻¹ from the amide group.
C-H stretch (aromatic and aliphatic): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.
C=O stretch: Strong absorptions in the region of 1735-1750 cm⁻¹ for the ester carbonyl, around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl, and around 1630-1680 cm⁻¹ for the amide carbonyl.
N=N stretch (azo): This bond often shows a weak to medium absorption in the 1400-1600 cm⁻¹ region, which can be difficult to distinguish from aromatic C=C stretching.
C-O stretch: Absorptions in the 1000-1300 cm⁻¹ region for the ester and carboxylic acid C-O bonds.
Analysis of the IR spectra of related compounds, such as impurities of Balsalazide, can provide a reference for the expected peak positions. sci-hub.ru
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| N-H (Amide) | ~3300 |
| C=O (Ester) | 1735-1750 |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=O (Amide) | 1630-1680 |
In Vitro Dissolution and Release Rate Methodologies for Prodrug Research
In vitro dissolution and release rate studies are critical for predicting the in vivo performance of a drug product. For a prodrug like this compound, which is designed to deliver the active drug to a specific site in the gastrointestinal tract, these studies are particularly important. The goal is to assess the release of the prodrug from its formulation and its subsequent conversion to the active moiety under conditions that simulate the physiological environment.
The development of an in vitro dissolution method for this compound would need to consider its properties as a prodrug and the intended site of action. Since Balsalazide is designed to release 5-ASA in the colon, a dissolution method that mimics the pH progression through the gastrointestinal tract would be appropriate.
A common approach for such formulations is to use a multi-stage dissolution test. For example, the formulation could be initially tested in a low pH medium simulating gastric fluid (e.g., pH 1.2), followed by a medium simulating intestinal fluid (e.g., pH 6.8), and finally a medium that may also incorporate enzymes to simulate the colonic environment.
Key aspects of in vitro dissolution and release rate methodologies for this compound research would include:
Apparatus: Standard dissolution apparatus such as USP Apparatus 1 (basket) or 2 (paddle) could be used.
Dissolution Media: A series of buffers with increasing pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) would be used to simulate the transit through the stomach and intestines.
Sampling and Analysis: At predetermined time points, samples would be withdrawn from the dissolution medium and analyzed by a validated HPLC method to quantify the amount of this compound that has been released and potentially the amount of Balsalazide and 5-ASA that has been formed.
These studies would provide crucial information on the formulation's ability to protect the prodrug from premature release and hydrolysis in the upper gastrointestinal tract and to ensure its delivery to the colon where it can be activated.
Future Research Directions and Emerging Paradigms for Balsalazide Methyl Ester Analogues
Development of Next-Generation Balsalazide (B1667723) Methyl Ester Derivatives with Enhanced Targeting or Activation Profiles
The development of next-generation Balsalazide Methyl Ester derivatives is centered on improving its colon-specific targeting and optimizing its activation profile. nih.gov Balsalazide itself is designed for colon-specific delivery, where resident bacteria cleave the azo bond to release the active 5-ASA moiety. nih.govdrugbank.com Future derivatives aim to refine this process.
Research is exploring the modification of the carrier molecule to which 5-ASA is linked. By altering the chemical structure of the carrier, it may be possible to influence the rate and location of enzymatic cleavage by colonic azoreductases, thereby concentrating the drug at the site of inflammation. researchgate.net
Furthermore, investigations into balsalazide-derived heterotriaryls as sirtuin 5 (SIRT5) inhibitors have opened new avenues. mdpi.com This suggests that analogues of this compound could be designed to have dual functions: delivering 5-ASA and modulating other inflammatory pathways, such as those regulated by sirtuins. mdpi.com The development of derivatives with a distinct stereo-selective preference could also lead to more potent and selective compounds. mdpi.com
Table 1: Potential Modifications for Next-Generation this compound Derivatives
| Modification Strategy | Desired Outcome | Rationale |
| Carrier Molecule Alteration | Enhanced colonic targeting and optimized 5-ASA release | Modify susceptibility to azoreductase cleavage, improving drug localization. |
| Incorporation of Additional Pharmacophores | Dual therapeutic action (e.g., SIRT5 inhibition) | Address multiple inflammatory pathways simultaneously for a synergistic effect. |
| Stereochemical Optimization | Increased potency and selectivity | Exploit the stereospecificity of target enzymes for improved therapeutic index. |
Integration of Advanced Drug Delivery Systems (e.g., Nanotechnology) for Colonic Targeting
To overcome the physiological variability of the gastrointestinal tract, advanced drug delivery systems are being integrated with prodrug strategies. nih.govmdpi.com Nanotechnology, in particular, offers promising solutions for enhancing the colonic targeting of this compound analogues. mdpi.comnih.gov
Nano-based drug delivery systems (NDDS) can protect the drug from the harsh environment of the upper gastrointestinal tract and provide a triggered release in the colon. nih.gov For instance, nanosponges have been developed for the sustained and targeted delivery of balsalazide. ijpdr.com These systems can be designed to respond to specific triggers in the colon, such as pH, enzymes, or the presence of specific bacteria. nih.govekb.eg
The encapsulation of this compound analogues within nanoparticles can improve their pharmacokinetic profile, increase their local concentration at inflamed tissues, and potentially reduce systemic side effects. mdpi.commdpi.com
Table 2: Nanotechnology-Based Delivery Systems for this compound Analogues
| Delivery System | Mechanism of Action | Potential Advantages |
| Nanosponges | Encapsulation and sustained release | High drug loading capacity, protection from degradation, controlled release. ijpdr.com |
| pH-sensitive Nanoparticles | Release drug in the higher pH of the colon | Prevents premature drug release in the stomach and small intestine. mdpi.com |
| Enzyme-responsive Nanocarriers | Release drug in response to colonic enzymes | Highly specific targeting based on the unique enzymatic environment of the colon. nih.gov |
Exploration of Unexplored Biological Activities and Mechanistic Pathways Beyond Colonic Inflammation
While the primary therapeutic action of balsalazide is the local delivery of 5-ASA to treat colonic inflammation, recent research suggests that its derivatives may possess other biological activities. drugbank.commdpi.com A significant area of future research is the exploration of these unexplored activities and the mechanistic pathways they modulate.
The discovery that balsalazide-derived compounds can act as sirtuin 5 inhibitors is a prime example. mdpi.com Sirtuins are a class of enzymes involved in various cellular processes, including metabolism and inflammation, and their modulation could have therapeutic implications beyond IBD. mdpi.com Further investigation into the structure-activity relationships of these analogues could lead to the development of potent and selective sirtuin inhibitors for other diseases. mdpi.com
Moreover, given that other anti-inflammatory drugs have shown efficacy in different therapeutic areas, it is plausible that this compound analogues could have applications in other inflammatory or cell proliferation-related conditions. nih.gov High-throughput screening of these compounds against a panel of biological targets could uncover novel therapeutic opportunities.
Application of Computational Chemistry and Molecular Modeling in Prodrug Design and Mechanistic Predictions
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and development. mdpi.commdpi.com These in silico methods can significantly accelerate the design and optimization of this compound analogues. mdpi.com
Molecular docking studies can be used to predict how different derivatives will bind to bacterial azoreductases, providing insights into their activation profiles. mdpi.com This allows for the rational design of prodrugs with improved cleavage kinetics. Quantum mechanics (QM) and molecular mechanics (MM) methods can be employed to study the mechanism of prodrug activation and predict the stability of different analogues in the gastrointestinal tract. mdpi.com
By simulating the interaction of these compounds with potential off-targets, computational models can also help in predicting potential side effects and guiding the development of safer therapeutic agents. mdpi.com This computational approach reduces the need for extensive and costly experimental screening, making the drug development process more efficient. mdpi.com
Synergistic Therapeutic Strategies Combining this compound with Other Research Compounds in Preclinical Models
Combining therapeutic agents with different mechanisms of action is a common strategy to enhance efficacy and overcome drug resistance. Future preclinical research should explore synergistic therapeutic strategies that combine this compound analogues with other research compounds for the treatment of IBD and potentially other diseases.
For instance, combining a colon-targeted 5-ASA prodrug with a biologic agent that targets a specific inflammatory cytokine could provide a more comprehensive blockade of the inflammatory cascade. Similarly, co-administration with a compound that modulates the gut microbiome could enhance the therapeutic effect by altering the colonic environment to favor the activation of the prodrug and reduce inflammation.
Preclinical models of colitis will be crucial for evaluating the efficacy and safety of these combination therapies. These studies will provide the necessary data to support the translation of promising synergistic strategies into clinical trials.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Balsalazide Methyl Ester, and how can reproducibility be ensured?
- Answer : Synthesis typically involves esterification or transesterification reactions. Key steps include:
- Reacting 2-hydroxy-5-nitrobenzoic acid with methylating agents (e.g., dimethyl sulfate) under controlled pH and temperature.
- Purification via recrystallization or column chromatography.
- Reproducibility : Document reagent purity (e.g., ≥99%), reaction conditions (temperature, solvent ratios), and catalyst type (acidic/basic). Use standardized protocols for characterization (e.g., NMR, HPLC) to confirm identity and purity .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity.
- NMR : H and C NMR to confirm esterification and nitro-group positioning.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Elemental Analysis : Verify empirical formula (CHNO) .
Q. What parameters influence the stability of this compound during storage?
- Answer : Stability is affected by:
- Temperature : Store at 2–8°C to prevent thermal degradation.
- Light : Use amber vials to avoid nitro-group photolysis.
- Humidity : Desiccants (e.g., silica gel) mitigate hydrolysis risks .
Advanced Research Questions
Q. How can Taguchi experimental design optimize the synthesis of this compound?
- Answer : Apply orthogonal arrays to test parameters (e.g., catalyst concentration, molar ratio, temperature).
- Steps :
Identify critical factors (e.g., catalyst type: KOH vs. NaOH).
Assign levels (e.g., catalyst concentrations: 0.5%, 1.0%, 1.5%).
Use signal-to-noise (S/N) ratios to prioritize factors.
| Parameter | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Catalyst (%) | 0.5 | 1.0 | 1.5 |
| Temperature (°C) | 50 | 60 | 70 |
Q. How should researchers resolve contradictions in reaction yield data during synthesis?
- Answer :
- Statistical Analysis : Perform ANOVA to identify outliers or parameter interactions.
- Replication : Repeat experiments under identical conditions to assess variability.
- Instrument Calibration : Verify HPLC/MS accuracy with certified reference standards .
Q. What methodological considerations are critical when scaling up this compound synthesis?
- Answer :
- Heat Transfer : Optimize stirring rates to prevent localized overheating.
- Safety Protocols : Address exothermic risks with jacketed reactors.
- Pilot-Scale Purity : Monitor batch consistency using in-line FTIR or Raman spectroscopy .
Data Analysis & Reporting
Q. How should researchers document experimental protocols to meet journal reproducibility standards?
- Answer :
- Main Manuscript : Include synthesis steps for ≤5 compounds; provide NMR/HPLC spectra.
- Supplementary Data : Archive raw chromatograms, spectral data, and Taguchi design matrices.
- References : Cite prior synthesis methods (e.g., Beilstein Journal guidelines) .
Q. What strategies validate the pharmacological relevance of this compound derivatives?
- Answer :
- In Vitro Testing : Assess stability in simulated gastric fluid (pH 1.2–3.0).
- Metabolite Tracking : Use LC-MS/MS to identify hydrolysis products (e.g., free balsalazide) .
Tables for Reference
Table 1 : Key Parameters in Methyl Ester Synthesis (Adapted from )
| Parameter | Optimal Level | Contribution to Yield |
|---|---|---|
| Catalyst (%) | 1.5 | 77.5% |
| Temperature (°C) | 60 | 15.2% |
| Molar Ratio (MeOH:Oil) | 6:1 | 5.8% |
Table 2 : Stability Testing Conditions
| Condition | Test Range | Monitoring Method |
|---|---|---|
| Temperature | 25°C, 40°C, 60°C | HPLC Purity (%) |
| Humidity | 60% RH, 75% RH | Karl Fischer Titration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
